

Geissospermine: A Technical Overview of its Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Geissospermine**

Cat. No.: **B1235785**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geissospermine is a complex indole alkaloid isolated from the bark of the South American tree *Geissospermum vellosii*. This document provides a comprehensive technical guide on the chemical properties, biological activities, and experimental evaluation of **Geissospermine**, with a focus on its potential as a cholinesterase inhibitor.

Core Chemical Data

The fundamental chemical and physical properties of **Geissospermine** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
CAS Number	427-01-0	[1] [2] [3] [4]
Molecular Formula	C40H48N4O3	[1] [2] [3] [4] [5] [6] [7]
Molecular Weight	632.84 g/mol	[1] [2] [3] [4] [5]
Appearance	Crystals (from absolute acetone)	[1]
Melting Point	213-214 °C (decomposes)	[1] [2]
Optical Rotation	[\alpha]D20 -101° (ethanol)	[1]

Biological Activity and Mechanism of Action

Geissospermine is primarily recognized for its significant anticholinesterase activity. It has been identified as the main alkaloid in extracts of *Geissospermum vellosii* responsible for this biological effect.

Studies have demonstrated that **Geissospermine** inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition of cholinesterases leads to an increase in the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is a key mechanism for enhancing cholinergic neurotransmission. This property makes **Geissospermine** a compound of interest for the development of therapeutics for neurodegenerative diseases characterized by cholinergic deficits, such as Alzheimer's disease.

Molecular docking studies have elucidated the probable mechanism of action at the molecular level. **Geissospermine** is predicted to bind to the active site of acetylcholinesterase, interacting with key amino acid residues. These interactions, including hydrogen bonds and hydrophobic interactions, block the entry of acetylcholine to the active site, thereby inhibiting its hydrolysis.

Experimental Protocols

The following sections detail the methodologies for the isolation of **Geissospermine** and the key bioassays used to characterize its anticholinesterase and cognitive-enhancing effects.

Isolation and Purification of Geissospermine from *Geissospermum vellosii*

A general procedure for the extraction and isolation of alkaloids from *Geissospermum vellosii* bark is as follows:

- Preparation of Plant Material: The dried and powdered bark of *Geissospermum vellosii* is subjected to extraction.
- Extraction: An exhaustive extraction is performed using a suitable solvent, such as methanol or ethanol, often in a Soxhlet apparatus.
- Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from other constituents.
 - The extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid) to protonate the alkaloids, making them water-soluble.
 - This aqueous solution is then washed with an organic solvent (e.g., dichloromethane or ether) to remove neutral and acidic compounds.
 - The aqueous layer is then basified (e.g., with ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.
 - The alkaloids are then extracted into an organic solvent.
- Chromatographic Purification: The resulting alkaloid fraction is then subjected to various chromatographic techniques for the isolation of individual compounds.
 - Column Chromatography: The crude alkaloid mixture is first separated using column chromatography over silica gel or alumina, with a gradient of solvents of increasing polarity.
 - Preparative High-Performance Liquid Chromatography (HPLC): Further purification of fractions containing **Geissospermine** is achieved using preparative HPLC to yield the pure compound.

- Structure Elucidation: The structure of the isolated **Geissospermine** is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR).

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the *in vitro* inhibitory activity of compounds on acetylcholinesterase and butyrylcholinesterase.

- Reagents and Materials:
 - Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCl) as substrate.
 - 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
 - Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum).
 - Tris-HCl buffer (pH 8.0).
 - Test compound (**Geissospermine**) dissolved in a suitable solvent (e.g., DMSO).
 - 96-well microplate and a microplate reader.
- Procedure:
 - In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the enzyme solution.
 - Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
 - Initiate the reaction by adding the substrate (ATCI or BTCl) and DTNB to all wells.
 - The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
 - Measure the absorbance of the yellow product kinetically at 412 nm for a set duration (e.g., 5 minutes) using a microplate reader.

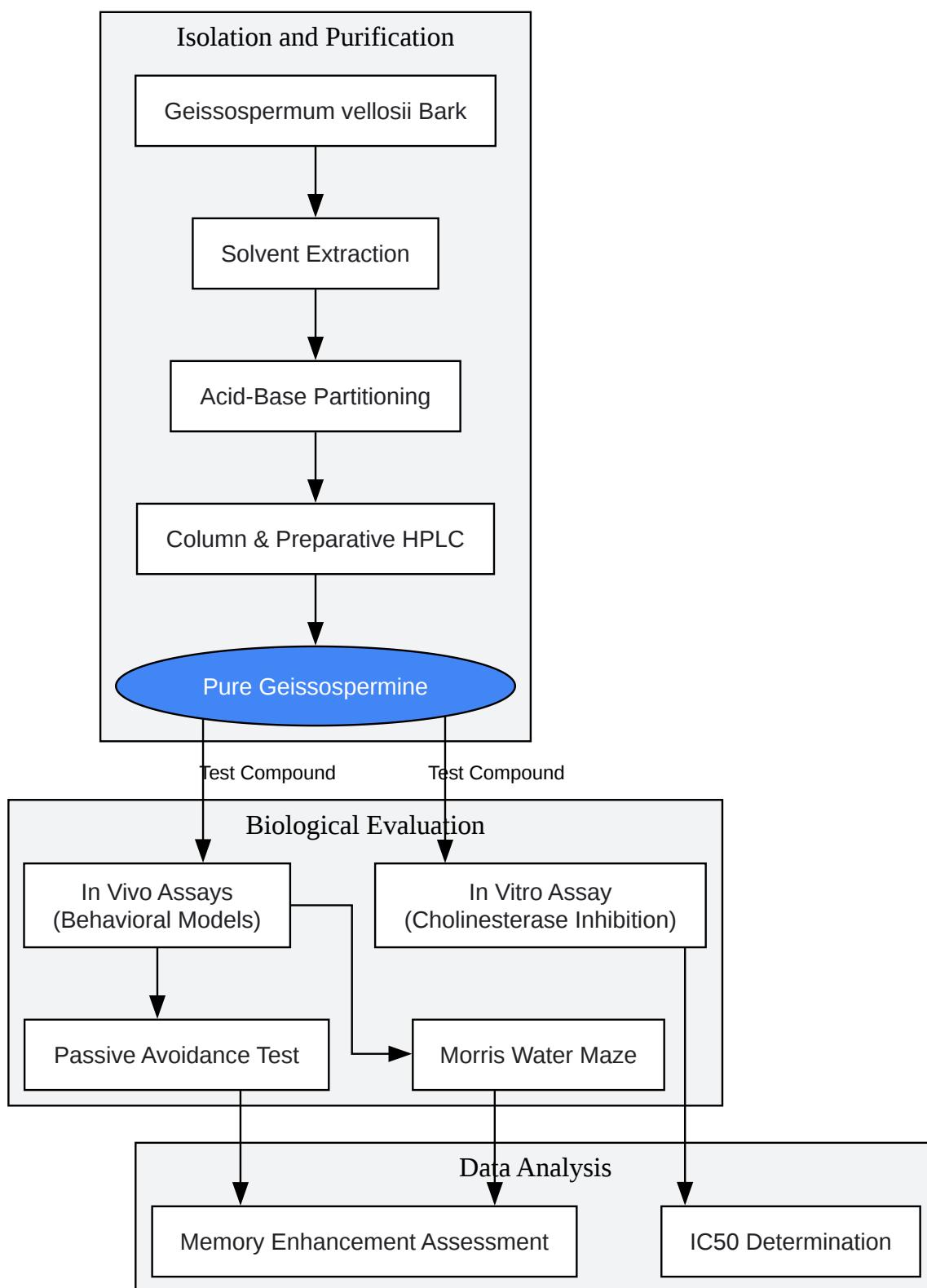
- Data Analysis:
 - Calculate the rate of reaction for each concentration of the inhibitor.
 - The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
 - The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Behavioral Assays for Cognitive Function

The following are standard behavioral tests in rodents to assess the effects of compounds on learning and memory.

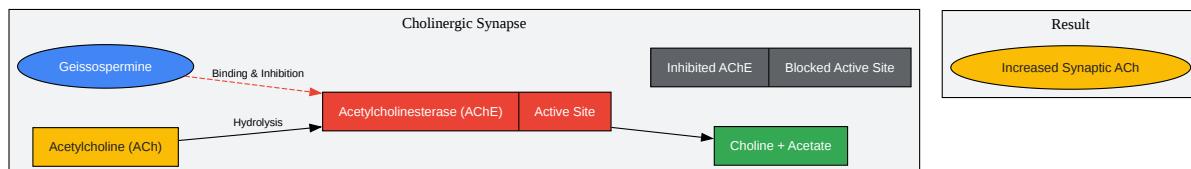
This test evaluates fear-motivated memory.

- Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
- Training (Acquisition Trial):
 - A mouse is placed in the light compartment.
 - After a short habituation period, the door to the dark compartment is opened.
 - Rodents have a natural tendency to enter the dark compartment. When the mouse enters the dark chamber, the door is closed, and a mild, brief electric foot shock is delivered through the grid floor.
 - The latency to enter the dark compartment is recorded.
- Testing (Retention Trial):
 - 24 hours after the training session, the mouse is again placed in the light compartment.


- The door is opened, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds).
- A longer latency to enter the dark compartment during the retention trial compared to the acquisition trial indicates that the animal has learned and remembers the aversive stimulus associated with the dark chamber.
- **Geissospermamine** would be administered prior to the acquisition or retention trial to assess its effects on memory formation or retrieval, respectively.

This test assesses spatial learning and memory.

- Apparatus: A large circular pool filled with opaque water (e.g., by adding non-toxic white paint). A small escape platform is hidden just below the water surface in one quadrant of the pool. Visual cues are placed around the room.
- Acquisition Phase (Training):
 - Mice are placed in the water at different starting positions and must learn to find the hidden platform using the distal visual cues.
 - Each mouse undergoes several trials per day for several consecutive days.
 - The time taken to find the platform (escape latency) and the path length are recorded. A decrease in escape latency over the training days indicates learning.
- Probe Trial (Memory Retention):
 - After the acquisition phase, the platform is removed from the pool.
 - The mouse is allowed to swim freely for a set time (e.g., 60 seconds).
 - The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates good spatial memory.
- **Geissospermamine** would be administered throughout the acquisition phase to evaluate its effect on spatial learning and memory consolidation.


Visualizations

The following diagrams illustrate the experimental workflow for evaluating **Geissospermamine** and its mechanism of action.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation and biological evaluation of **Geissospermine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Morris Water Maze Test [bio-protocol.org]
- 2. Passive avoidance (step-down test) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 5. scribd.com [scribd.com]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- To cite this document: BenchChem. [Geissospermine: A Technical Overview of its Chemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1235785#geissospermine-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com